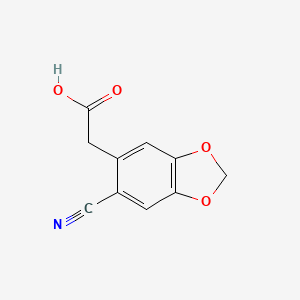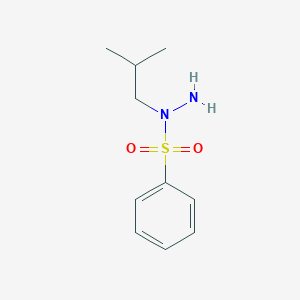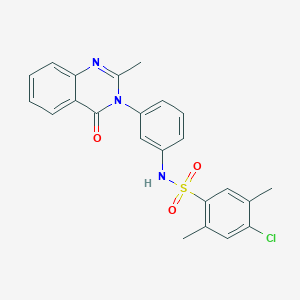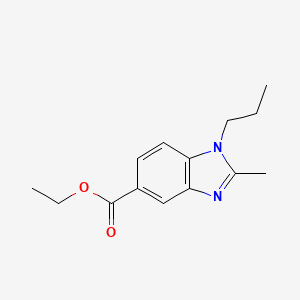
2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetic acid” is a chemical compound with the CAS Number: 1315577-19-5 . It has a molecular weight of 205.17 . The IUPAC name for this compound is (6-cyano-1,3-benzodioxol-5-yl)acetic acid .
Molecular Structure Analysis
The Inchi Code for “2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetic acid” is 1S/C10H7NO4/c11-4-7-2-9-8 (14-5-15-9)1-6 (7)3-10 (12)13/h1-2H,3,5H2, (H,12,13) . The Inchi Key is GPLFNXWWTHGVKH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The melting point of “2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetic acid” is 230°C (dec) .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetic acid: is a versatile precursor in the synthesis of various heterocyclic compounds. Due to the presence of reactive functional groups, it can undergo condensation reactions with amines, aldehydes, and ketones to form a wide array of heterocycles that are of interest in medicinal chemistry .
Anticancer Research
This compound has been utilized in the design and synthesis of molecules with potential anticancer activity. Researchers have explored its incorporation into compounds that target specific pathways in cancer cells, aiming to develop selective and potent chemotherapeutic agents .
Anti-inflammatory Applications
The structural motif of benzodioxol present in this compound is often found in molecules with anti-inflammatory properties. As such, derivatives of 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetic acid are being investigated for their potential use in treating conditions like rheumatoid arthritis and osteoarthritis .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetic acid are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetic acid . These factors could include pH, temperature, and the presence of other molecules in the environment.
properties
IUPAC Name |
2-(6-cyano-1,3-benzodioxol-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c11-4-7-2-9-8(14-5-15-9)1-6(7)3-10(12)13/h1-2H,3,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLFNXWWTHGVKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CC(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-cyano-2H-1,3-benzodioxol-5-yl)acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[3-(Difluoromethoxy)phenyl]methyl]prop-2-enamide](/img/structure/B2783819.png)

![N-(2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2783822.png)
![N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}-3-(trifluoromethyl)benzamide](/img/structure/B2783824.png)
![1-(4-chlorobenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2783825.png)


![1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-3-(5-chlorothiophen-2-yl)propan-1-one;hydrochloride](/img/structure/B2783832.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2783834.png)
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2783836.png)
![2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)-1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethanone](/img/structure/B2783837.png)
![3-[3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-bromophenyl)pyridazin-4(1H)-one](/img/structure/B2783839.png)
